
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-, also known as PTZ-343, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been investigated for its potential as an anticonvulsant and as a treatment for neuropathic pain.
Mécanisme D'action
The exact mechanism of action of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of several neurotransmitter systems, including glutamate, GABA, and acetylcholine. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been shown to reduce inflammation and oxidative stress, which are thought to contribute to the development of neurological disorders.
Effets Biochimiques Et Physiologiques
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotrophic factors, including BDNF and NGF, which are important for the growth and survival of neurons. Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- has also been shown to increase the activity of several antioxidant enzymes, which help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is its high potency and selectivity for its targets. This makes it a useful tool for studying the role of specific neurotransmitter systems in the brain. However, Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is also highly reactive and can be difficult to work with in some experimental settings. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several potential future directions for research on Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-. One area of interest is the development of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- derivatives with improved properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- in other neurological disorders, such as Parkinson's disease or multiple sclerosis. Finally, there is potential for the use of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion
In conclusion, Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- is a promising compound with potential therapeutic applications in neurological disorders. Its high potency and selectivity make it a useful tool for studying the role of specific neurotransmitter systems in the brain. Further research is needed to fully understand the mechanism of action and to explore its potential in other neurological disorders.
Méthodes De Synthèse
The synthesis of Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- involves the reaction of 4-pyridylamine with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)-. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Propriétés
Numéro CAS |
3652-14-0 |
|---|---|
Nom du produit |
Acetamide, N-(5-(4-pyridyl)-1,3,4-thiadiazol-2-YL)- |
Formule moléculaire |
C9H8N4OS |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N4OS/c1-6(14)11-9-13-12-8(15-9)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,13,14) |
Clé InChI |
SKPUYTVKMWBTBK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
SMILES canonique |
CC(=O)NC1=NN=C(S1)C2=CC=NC=C2 |
Autres numéros CAS |
3652-14-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



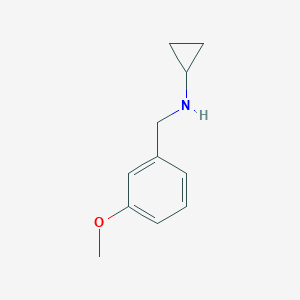
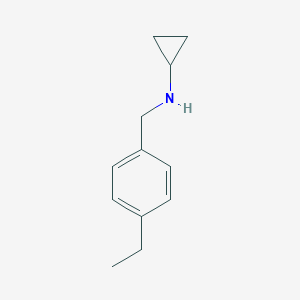
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
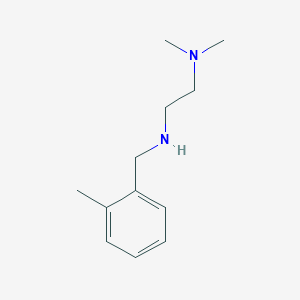
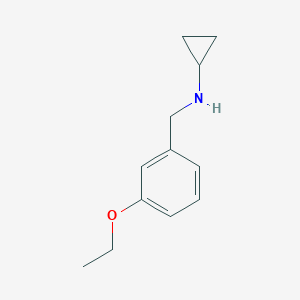
![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
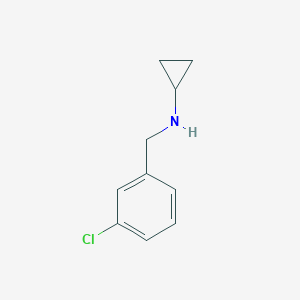

![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)

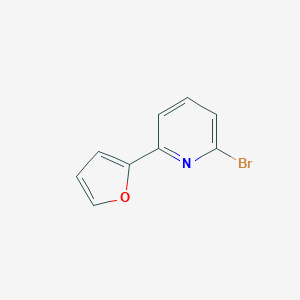

![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)